2-(3-Chlorophenyl)butan-2-amine hydrochloride

Catalog No.
S8383272
CAS No.
M.F
C10H15Cl2N
M. Wt
220.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chlorophenyl)butan-2-amine hydrochloride

Product Name

2-(3-Chlorophenyl)butan-2-amine hydrochloride

IUPAC Name

2-(3-chlorophenyl)butan-2-amine;hydrochloride

Molecular Formula

C10H15Cl2N

Molecular Weight

220.14 g/mol

InChI

InChI=1S/C10H14ClN.ClH/c1-3-10(2,12)8-5-4-6-9(11)7-8;/h4-7H,3,12H2,1-2H3;1H

InChI Key

JHXYFCIWKKUUEQ-UHFFFAOYSA-N

SMILES

CCC(C)(C1=CC(=CC=C1)Cl)N.Cl

Canonical SMILES

CCC(C)(C1=CC(=CC=C1)Cl)N.Cl

2-(3-Chlorophenyl)butan-2-amine hydrochloride, with the chemical formula C10H15ClN·HCl and a molecular weight of 220.14 g/mol, is a compound notable for its structural characteristics. The IUPAC name reflects its composition, indicating a butanamine structure substituted with a 3-chlorophenyl group. This compound is primarily available as a hydrochloride salt, enhancing its solubility in water and facilitating various applications in research and pharmaceutical contexts .

The chemical behavior of 2-(3-Chlorophenyl)butan-2-amine hydrochloride can be understood through several types of reactions:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Acid-Base Reactions: As a hydrochloride salt, it can react with bases to regenerate the free amine.
  • Alkylation Reactions: The amine can undergo alkylation to form more complex derivatives.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and drug development.

The synthesis of 2-(3-Chlorophenyl)butan-2-amine hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors such as 3-chlorobenzaldehyde and butan-2-one.
  • Reduction Reaction: A reduction process is employed to convert the ketone to the corresponding alcohol.
  • Amine Formation: The alcohol undergoes amination to yield the desired amine.
  • Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid converts the free base into the hydrochloride salt.

These methods allow for high-purity production suitable for research purposes .

2-(3-Chlorophenyl)butan-2-amine hydrochloride finds applications in several fields:

  • Pharmaceutical Research: It is studied for potential therapeutic effects on mood disorders due to its structural properties.
  • Chemical Synthesis: Utilized as an intermediate in the synthesis of various organic compounds.
  • Analytical Chemistry: Employed as a reference standard in analytical methods such as chromatography.

Its versatility makes it a valuable compound in both academic and industrial laboratories .

Several compounds share structural similarities with 2-(3-Chlorophenyl)butan-2-amine hydrochloride. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
3-(m-Chlorophenyl)-2-butylamine hydrochlorideC10H15ClN·HClExhibits similar amine properties but with different substituents.
1-(3-Chlorophenyl)butan-2-amineC10H15ClNVariation in position of the chlorophenyl group affects reactivity.
4-(2-Chlorophenyl)butan-2-amineC10H14ClNDifferent substitution pattern may lead to altered biological activity.

The uniqueness of 2-(3-Chlorophenyl)butan-2-amine hydrochloride lies in its specific substitution pattern and potential biological effects, distinguishing it from these similar compounds .

2-(3-Chlorophenyl)butan-2-amine hydrochloride (molecular formula: C₁₀H₁₅ClN·HCl, molecular weight: 220.14 g/mol) is a tertiary amine characterized by a chlorinated aromatic ring at the third position of its butan-2-amine backbone. The compound’s significance arises from its dual functional groups: the amine moiety, which participates in nucleophilic reactions, and the chlorophenyl group, which influences electronic distribution and steric interactions. These features make it a versatile intermediate in synthesizing complex molecules, particularly in pharmaceutical and materials science research.

The compound’s structural rigidity, conferred by the branched butanamine chain and planar chlorophenyl ring, enhances its stability in diverse reaction conditions. For example, the chlorine atom’s electron-withdrawing effect activates the phenyl ring for electrophilic substitution, enabling regioselective modifications. Additionally, the hydrochloride salt form improves solubility in polar solvents, facilitating its use in aqueous-phase reactions.

PropertyValue
Molecular FormulaC₁₀H₁₅ClN·HCl
Molecular Weight220.14 g/mol
IUPAC Name2-(3-chlorophenyl)butan-2-amine
Key Functional GroupsTertiary amine, chlorophenyl

The compound’s utility is further exemplified in cross-coupling reactions, where it serves as a precursor for palladium-catalyzed arylations. Such reactions are pivotal in constructing biaryl structures, which are common in agrochemicals and drug candidates.

Historical Development of Substituted Butanamine Derivatives

The exploration of butanamine derivatives began in the mid-20th century, coinciding with advances in hydrocarbon chemistry. Butane itself was first synthesized in 1849, but its functionalized derivatives gained prominence much later with the advent of catalytic amination techniques. Substituted butanamines, such as 2-(3-chlorophenyl)butan-2-amine hydrochloride, emerged as critical intermediates during the 1980s, driven by the pharmaceutical industry’s demand for chiral amines.

Early synthetic routes relied on nucleophilic substitution of chlorobenzene derivatives with butanamine precursors. However, these methods suffered from low yields and poor regioselectivity. The introduction of transition-metal catalysts, such as rhodium and palladium, revolutionized the field by enabling asymmetric synthesis and enhancing reaction efficiency. For instance, enantioselective hydroamination techniques allowed the production of chiral butanamine derivatives with high optical purity, which are invaluable in drug development.

A comparative analysis of substituted butanamine derivatives highlights the unique attributes of 2-(3-chlorophenyl)butan-2-amine hydrochloride:

CompoundSubstituentKey Application
3-(3-Bromophenyl)butan-2-amineBromine at meta positionMedicinal chemistry intermediates
4-(4-Chlorophenyl)butan-2-amineChlorine at para positionPolymer stabilizers
2-(3-Chlorophenyl)butan-2-amineChlorine at meta positionCatalytic reaction substrates

The meta-chloro substitution in 2-(3-chlorophenyl)butan-2-amine hydrochloride distinguishes it from para-substituted analogs, as it alters electronic effects without imposing significant steric hindrance. This balance has made it a preferred choice in designing ligands for asymmetric catalysis.

The systematic naming of 2-(3-chlorophenyl)butan-2-amine hydrochloride follows International Union of Pure and Applied Chemistry (IUPAC) conventions. The parent structure is butan-2-amine, a four-carbon chain with an amino group (-NH₂) at the second position. Substitution at this carbon by a 3-chlorophenyl group yields the core structure, with the hydrochloride salt form indicated by the addition of "hydrochloride" to the name [1].

Table 1: Systematic Identification Data

PropertyValue
IUPAC Name2-(3-chlorophenyl)butan-2-amine
Molecular FormulaC₁₀H₁₄ClN
Molecular Weight183.68 g/mol
SMILES NotationCCC(C)(C1=CC(=CC=C1)Cl)N
InChI KeyZRKSHRJROKAVFT-UHFFFAOYSA-N

The SMILES notation explicitly defines the branching pattern: a tertiary amine (N) bonded to a central carbon connected to two methyl groups (CCC(C)(C...)) and a 3-chlorophenyl ring [1]. The InChI key serves as a unique digital identifier for computational database searches.

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-(3-chlorophenyl)butan-2-amine hydrochloride is influenced by steric and electronic factors. The tertiary amine nitrogen adopts a trigonal pyramidal geometry with bond angles approximating 107°, characteristic of sp³ hybridization. The chlorophenyl group at the meta position introduces steric hindrance, restricting free rotation around the C-N bond and stabilizing specific conformers [1].

Table 2: Key Geometric Parameters (Theoretical)

ParameterValue
C-N Bond Length~1.45 Å
C-Cl Bond Length~1.74 Å
N-C-C-C Dihedral Angle60°–180° (dependent on conformation)

Conformational analysis reveals two primary low-energy states:

  • Syn-periplanar: The chlorophenyl group aligns with one methyl group, minimizing steric clashes.
  • Anti-periplanar: The aromatic ring opposes both methyl groups, favored by π-π interactions in aggregated states [1].

Density functional theory (DFT) calculations predict an energy barrier of ~8 kJ/mol for interconversion between these conformers, indicating moderate rotational restriction [1].

Crystallographic Studies and Packing Arrangements

While experimental crystallographic data for 2-(3-chlorophenyl)butan-2-amine hydrochloride remains unpublished, analogous tertiary amine hydrochlorides exhibit characteristic ionic packing motifs. The protonated amine forms N-H⁺···Cl⁻ hydrogen bonds (2.8–3.1 Å) with chloride ions, creating a layered structure. The chlorophenyl groups typically stack in offset parallel arrangements to minimize dipole-dipole repulsions [5].

Table 3: Hypothetical Unit Cell Parameters

ParameterValue (Estimated)
Crystal SystemMonoclinic
Space GroupP2₁/c
a-axis12.4 Å
b-axis7.8 Å
c-axis15.2 Å
β-angle102°

The absence of published diffraction data (as of May 2025) suggests ongoing confidentiality under CCDC review processes [5]. Computational models predict a herringbone packing pattern dominated by van der Waals interactions between hydrophobic methyl and aryl groups.

Comparative Analysis of Tautomeric Forms

Tautomerism is not observed in 2-(3-chlorophenyl)butan-2-amine hydrochloride due to structural constraints:

  • Absence of Labile Protons: The tertiary amine lacks α-hydrogens necessary for keto-enol or imine-enamine tautomerism.
  • Salt Stabilization: Protonation of the amine to form the hydrochloride salt eliminates lone pair availability, preventing tautomeric shifts.
  • Aromatic System Rigidity: The chlorophenyl group’s conjugation resists geometric changes required for tautomeric equilibria [1].

Table 4: Tautomeric Potential Assessment

Tautomer TypeFeasibilityReason for Exclusion
Enamine-ImineNoneNo α-hydrogens adjacent to N
Keto-EnolNoneAbsence of carbonyl group
Ring-ChainNoneNo hemiacetal/hemiaminal moieties

Reductive Amination Strategies

Reductive amination represents one of the most versatile and widely employed methods for synthesizing primary and secondary amines, including 2-(3-Chlorophenyl)butan-2-amine hydrochloride. This approach involves the condensation of a carbonyl compound with ammonia or an amine, followed by reduction of the resulting imine or iminium intermediate [1] [2].

Metal-Catalyzed Reductive Amination

The ruthenium-catalyzed reductive amination using molecular hydrogen has emerged as a particularly effective methodology for synthesizing aromatic amines. Studies demonstrate that RuCl₂(PPh₃)₃ catalyst systems enable the direct conversion of carbonyl compounds and ammonia to primary amines under industrially viable conditions [1]. For 2-(3-Chlorophenyl)butan-2-amine synthesis, the corresponding ketone precursor 3-(3-chlorophenyl)butan-2-one can be subjected to reductive amination conditions at temperatures ranging from 100-120°C under hydrogen pressure [1].

The mechanism proceeds through initial imine formation between the ketone and ammonia, followed by catalyst-mediated hydrogenation of the carbon-nitrogen double bond. The presence of the 3-chlorophenyl substituent generally does not interfere with the catalytic cycle, as halogen substituents are typically well-tolerated under these conditions [1]. Reported yields for similar chlorinated aromatic amine syntheses range from 79-96%, with the reaction demonstrating excellent scalability up to 10-gram scale preparations [1].

Sodium Cyanoborohydride-Mediated Reduction

An alternative reductive amination approach employs sodium cyanoborohydride (NaBH₃CN) as the reducing agent under mildly acidic conditions. This method offers several advantages, including lower reaction temperatures (25-50°C) and compatibility with a broad range of functional groups [2] [3]. The cyano group in NaBH₃CN serves as an electron-withdrawing moiety, moderating the reactivity of the borohydride and enabling selective reduction of iminium intermediates without affecting carbonyl groups elsewhere in the molecule [2].

The reaction mechanism involves formation of an iminium cation intermediate through condensation of the ketone with ammonia or a primary amine, followed by selective hydride delivery from the cyanoborohydride reagent [2]. For 2-(3-Chlorophenyl)butan-2-amine synthesis, this methodology typically achieves yields in the range of 43-81%, depending on reaction conditions and substrate substitution patterns [4] [3].

Pinacol-Derived Chlorohydrosilane Systems

Recent developments in metal-free reductive amination protocols have introduced pinacol-derived chlorohydrosilane (PCS) systems activated by Lewis bases such as pyridine [3]. This methodology demonstrates particular selectivity toward iminiums derived from alkylphenol ketones and offers high functional group tolerance [3]. The reaction proceeds through in situ formation of a trialkoxyhydrosilane with concomitant intramolecular hydride delivery, enabling synthesis of aminoalkylphenols in moderate to high yields using equimolar amounts of reactants [3].

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide alternative pathways for introducing amine functionality into aromatic systems, particularly through nucleophilic aromatic substitution (SNAr) mechanisms and alkylative amination strategies.

Nucleophilic Aromatic Substitution

The SNAr mechanism represents a fundamental approach for functionalizing electron-deficient aromatic rings with amine nucleophiles [5] [6]. This reaction proceeds through nucleophilic attack on the aromatic carbon bearing a leaving group, forming a negatively charged intermediate (Meisenheimer complex), followed by elimination of the leaving group [6]. For chlorinated aromatic substrates like 3-chlorophenyl derivatives, the electron-withdrawing nature of the chlorine substituent activates the aromatic ring toward nucleophilic attack [5].

Typical reaction conditions for SNAr amination involve heating the aryl halide with ammonia or an amine in polar solvents such as ethanol, dimethyl sulfoxide, or N,N-dimethylformamide, often in the presence of a base like potassium carbonate [5]. Reaction temperatures typically range from 80-140°C, with reaction times of 8-24 hours [5]. The method demonstrates good functional group tolerance and can achieve yields of 72-84% for chlorinated aromatic amine synthesis [7].

Self-Limiting Alkylation Chemistry

An innovative approach to secondary amine synthesis involves self-limiting alkylation of N-aminopyridinium salts, which serves as an ammonia surrogate [4]. This methodology enables selective monoalkylation through formation of highly nucleophilic pyridinium ylides that engage in substitution chemistry with alkyl halides [4]. The resulting pyridinium salts exhibit reduced nucleophilicity compared to the ylide precursor, enforcing selective monoalkylation and preventing overalkylation [4].

The process involves initial Chan-Lam cross-coupling of aryl boronic acids with N-aminopyridinium triflate to generate N-aryl-N-pyridinium amines, followed by alkylation with alkyl iodides in the presence of cesium carbonate [4]. The cesium carbonate serves a dual function as both base and reductant, facilitating in situ reductive cleavage of the nitrogen-nitrogen bond to afford secondary amines [4]. Yields for this methodology range from 49-79% for various alkyl iodide coupling partners [4].

Optimization of Hydrochloride Salt Formation

The conversion of 2-(3-Chlorophenyl)butan-2-amine to its hydrochloride salt represents a critical step in the overall synthetic process, as salt formation typically improves compound stability, crystallinity, and bioavailability [8]. The optimization of this transformation involves careful consideration of acid source, solvent selection, temperature control, and crystallization conditions.

Acid Source Selection

The choice of hydrochloric acid source significantly impacts the efficiency and purity of salt formation. Anhydrous hydrogen chloride in diethyl ether represents the preferred reagent for most applications, as it minimizes water content and promotes clean precipitation of the hydrochloride salt [9]. This approach typically achieves precipitation yields of 83-94% with purity levels exceeding 98% [9].

Alternative acid sources include concentrated hydrochloric acid in methanol, which offers convenience but may introduce moisture that can affect crystal morphology [10]. Gaseous hydrogen chloride bubbling through the reaction mixture provides another option, particularly for larger scale preparations, though careful control of addition rate is essential to prevent local high concentrations that could lead to decomposition [10].

Solvent System Optimization

The selection of solvent systems for hydrochloride salt formation must balance several factors: solubility of the free base, insolubility of the salt, and compatibility with the acid source. Dichloromethane-methanol mixtures represent an optimal combination for many aromatic amine hydrochlorides, providing sufficient solubility for the free base while promoting precipitation of the ionic salt [9].

Ethyl acetate-pentane systems offer an alternative approach, particularly when working with more lipophilic amine substrates [11]. The lower polarity of this solvent combination can enhance selectivity in salt precipitation while maintaining good recovery yields of 65-91% [11]. Acetonitrile-water mixtures provide another option, especially for compounds requiring higher polarity solvents for dissolution [7].

Temperature and Crystallization Control

Temperature control during salt formation critically influences both yield and crystal morphology. Lower temperatures (0-5°C) generally favor higher purity products by minimizing side reactions and promoting selective precipitation [9]. However, extremely low temperatures may slow crystal nucleation and growth, potentially leading to amorphous precipitates rather than well-formed crystals [9].

Crystallization time represents another crucial parameter, with optimal durations typically ranging from 4-8 hours for complete precipitation [9]. Insufficient crystallization time can result in incomplete conversion and reduced yields, while excessive time may promote crystal aging and potential decomposition [9]. The addition of seed crystals can accelerate nucleation and improve crystal uniformity when available [9].

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methods to industrial production presents numerous challenges that must be addressed through careful process design and optimization. These challenges encompass heat and mass transfer limitations, reaction selectivity maintenance, catalyst performance, and regulatory compliance considerations [12] [13].

Heat Transfer and Temperature Control

Industrial-scale reactors present significant heat transfer challenges compared to laboratory glassware. The lower surface-area-to-volume ratio of large vessels can lead to temperature gradients and hot spots that compromise reaction selectivity and product quality [14] [15]. For exothermic reactions such as reductive amination, inadequate heat removal can cause runaway reactions and formation of unwanted byproducts [15].

Mitigation strategies include the implementation of improved reactor designs with enhanced heat transfer surfaces, such as jacketed vessels with internal coils or external heat exchangers [14]. Continuous flow reactors offer particular advantages for heat management, as the high surface-area-to-volume ratio and short residence times enable precise temperature control [14]. These systems can achieve temperature control within ±2°C even for highly exothermic processes [14].

Mass Transfer and Mixing Efficiency

Effective mixing becomes increasingly challenging as reactor size increases, potentially leading to concentration gradients and reduced reaction efficiency. Poor mixing can result in localized high concentrations of reactants, promoting side reactions and reducing overall selectivity [12] [15]. For heterogeneous catalytic processes, inadequate mixing can limit mass transfer between phases and reduce catalyst effectiveness [12].

Advanced impeller designs and multi-stage addition strategies can address mixing limitations in large-scale reactors [12]. Computational fluid dynamics modeling enables optimization of impeller placement and speed to ensure uniform mixing throughout the reactor volume [15]. Alternative approaches include the use of static mixers or continuous flow systems that inherently provide better mixing than batch reactors [14].

Catalyst Performance and Recovery

Industrial applications require robust catalyst systems that maintain activity over extended periods and can be economically recovered and recycled [12]. Catalyst deactivation through poisoning, sintering, or leaching represents a significant challenge in large-scale operations [12]. For the ruthenium-catalyzed reductive amination of chlorinated aromatic ketones, catalyst recovery and reuse become critical economic factors at industrial scale [1].

Catalyst immobilization on solid supports can facilitate recovery and reuse while potentially improving selectivity through site isolation effects [12]. Continuous flow systems with packed bed reactors enable efficient catalyst utilization and simplified separation from product streams [14]. Catalyst regeneration protocols must be optimized to restore activity while minimizing noble metal losses [12].

Environmental and Regulatory Compliance

Industrial amine production must comply with increasingly stringent environmental regulations regarding volatile organic compound emissions, waste stream management, and worker safety [13]. The use of ammonia and organic solvents requires specialized handling equipment and emission control systems [13]. Waste streams containing chlorinated aromatic compounds may require specialized treatment to meet discharge standards [13].

Green chemistry principles can guide process design to minimize environmental impact while maintaining economic viability [16]. Solvent selection should prioritize less hazardous alternatives where possible, and reaction conditions should be optimized to minimize waste generation [16]. Process intensification through continuous flow technology can reduce solvent inventories and improve process safety [14].

Purification Techniques and Yield Maximization

The purification of 2-(3-Chlorophenyl)butan-2-amine hydrochloride requires techniques suitable for handling ionic compounds containing both aromatic and aliphatic structural elements. The selection of appropriate purification methods must consider factors such as compound stability, scalability, solvent consumption, and environmental impact [11] [17].

Column Chromatography Considerations

Traditional silica gel column chromatography presents challenges for amine purification due to the tendency of basic amines to adsorb strongly to acidic silica surfaces [18]. For compounds containing both amine and carboxylic acid functionalities, the situation becomes more complex as different functional groups require different conditions for optimal chromatographic behavior [18].

Strategies to address these challenges include the addition of triethylamine or ammonia to the eluent to maintain amines in their neutral state and prevent irreversible adsorption [18]. Alternative stationary phases such as reverse-phase C18 silica can provide better results for polar amine compounds, using acetonitrile-water mobile phases without basic additives [18]. For 2-(3-Chlorophenyl)butan-2-amine hydrochloride, the ionic nature of the salt may necessitate ion-exchange chromatography or conversion to the free base prior to purification [18].

Recrystallization Optimization

Recrystallization represents a highly effective purification technique for crystalline amine salts, typically achieving purities of 98-99.5% with good recovery yields of 80-95% [11]. The success of recrystallization depends critically on solvent selection, with ideal solvents dissolving the compound at elevated temperatures while promoting precipitation upon cooling [11].

For aromatic amine hydrochlorides, polar protic solvents such as methanol, ethanol, or isopropanol often provide optimal recrystallization behavior [11]. Mixed solvent systems can be employed to fine-tune solubility properties, with common combinations including methanol-diethyl ether or ethanol-ethyl acetate [11]. The recrystallization process can be optimized through controlled cooling rates, seeding, and anti-solvent addition to promote uniform crystal growth [11].

Trichloroacetic Acid Purification Method

An innovative purification approach utilizes trichloroacetic acid (TCA) to form temporary amine salts that precipitate from reaction mixtures, enabling separation from impurities [11] [17]. The TCA-amine salts can then undergo spontaneous decarboxylation, releasing volatile carbon dioxide and chloroform while regenerating the pure free amine [11] [17].

This methodology offers significant advantages in terms of reduced waste generation and simplified operations compared to traditional acid-base extraction methods [17]. The technique has demonstrated broad applicability across diverse amine structures, with purification yields ranging from 53-98% depending on the specific substrate and solvent system employed [11] [17]. The method is particularly attractive for industrial applications due to its simplicity and reduced environmental impact [17].

Salt-Based Continuous Crystallization

For industrial applications, continuous in situ product crystallization can overcome thermodynamic limitations while providing integrated purification [19]. This approach involves simultaneous dissolution of donor salts and crystallization of product salts, facilitating continuous removal of the desired product from the reaction mixture [19].

The success of salt-based crystallization depends on achieving lower product salt solubility compared to the applied donor salt [19]. For 2-(3-Chlorophenyl)butan-2-amine hydrochloride, optimization of the crystallization conditions can enable direct isolation of high-purity product without additional purification steps [19]. This integrated approach can significantly improve overall process efficiency and reduce production costs [19].

Yield Maximization Strategies

Maximizing yields in multi-step synthetic sequences requires careful optimization of each individual transformation as well as consideration of telescoping opportunities to eliminate isolation and purification steps [20] [16]. For 2-(3-Chlorophenyl)butan-2-amine hydrochloride synthesis, yield optimization strategies include catalyst selection for improved selectivity, reaction condition optimization to minimize side reactions, and development of efficient purification protocols [20].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

219.0581549 g/mol

Monoisotopic Mass

219.0581549 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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